molecular formula C26H38O8 B025608 [(1S,2S,3R,4S,9R,10R,13R,16R,19R)-3-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-2-yl] butanoate CAS No. 106009-78-3

[(1S,2S,3R,4S,9R,10R,13R,16R,19R)-3-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-2-yl] butanoate

Cat. No.: B025608
CAS No.: 106009-78-3
M. Wt: 478.6 g/mol
InChI Key: XMYXVLQEZYXOCY-ZAUYXDBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aplyroseol 4 is a spongian diterpene compound isolated from the marine sponge Dendrilla rosea. It belongs to a class of natural products known for their complex structures and diverse biological activities. The molecular formula of Aplyroseol 4 is C26H38O8, and it has a molecular weight of 478.58 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aplyroseol 4 can be synthesized through a series of stereoselective transformations starting from (+)-podocarp-8(14)-en-13-one. The key intermediate in these syntheses is a suitably substituted acid-dialdehyde, which is prepared from enone by a sequence of transformations involving stereoselective introduction of a C-7 oxygen functionality, photoaddition of acetylene to the C(8)–C(14) double bond to form a cyclobutene ring system, reductive cyanation of the C-13 carbonyl group, hydrolysis of the resulting nitrile group, and ozonolysis of the cyclobutene moiety .

Industrial Production Methods: Industrial production methods for Aplyroseol 4 are not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most of the available information pertains to laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Aplyroseol 4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving Aplyroseol 4 include oxidizing agents like ozone and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures and solvents to ensure the desired transformations occur efficiently.

Major Products Formed: The major products formed from the reactions of Aplyroseol 4 depend on the specific reagents and conditions used. For example, ozonolysis of the cyclobutene moiety can lead to the formation of various oxidized derivatives .

Scientific Research Applications

Aplyroseol 4 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its unique structure and biological activity make it a valuable compound for studying marine natural products and their potential therapeutic uses. Research has shown that spongian diterpenes, including Aplyroseol 4, exhibit various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties .

Comparison with Similar Compounds

Aplyroseol 4 is part of a family of spongian diterpenes, which includes compounds like Aplyroseol 1, Aplyroseol 2, and Aplyroseol 3. These compounds share similar structural features but differ in their specific functional groups and biological activities. Aplyroseol 4 is unique due to its specific stereochemistry and the presence of multiple hydroxyl and epoxy groups, which contribute to its distinct biological properties .

Properties

CAS No.

106009-78-3

Molecular Formula

C26H38O8

Molecular Weight

478.6 g/mol

IUPAC Name

[(1S,2S,3R,4S,9R,10R,13R,16R,19R)-3-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-2-yl] butanoate

InChI

InChI=1S/C26H38O8/c1-6-8-16(28)32-20-18(31-13(2)27)19-24(3,4)11-7-12-25(19,5)15-10-9-14-17-22(33-21(14)29)34-23(30)26(15,17)20/h14-15,17-20,22-23,30H,6-12H2,1-5H3/t14-,15-,17+,18-,19+,20-,22+,23?,25-,26+/m1/s1

InChI Key

XMYXVLQEZYXOCY-ZAUYXDBESA-N

SMILES

CCCC(=O)OC1C(C2C(CCCC2(C3C14C5C(CC3)C(=O)OC5OC4O)C)(C)C)OC(=O)C

Isomeric SMILES

CCCC(=O)O[C@@H]1[C@@H]([C@@H]2[C@](CCCC2(C)C)([C@@H]3[C@]14[C@H]5[C@@H](CC3)C(=O)O[C@H]5OC4O)C)OC(=O)C

Canonical SMILES

CCCC(=O)OC1C(C2C(CCCC2(C3C14C5C(CC3)C(=O)OC5OC4O)C)(C)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,2S,3R,4S,9R,10R,13R,16R,19R)-3-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-2-yl] butanoate
Reactant of Route 2
Reactant of Route 2
[(1S,2S,3R,4S,9R,10R,13R,16R,19R)-3-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-2-yl] butanoate
Reactant of Route 3
Reactant of Route 3
[(1S,2S,3R,4S,9R,10R,13R,16R,19R)-3-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-2-yl] butanoate
Reactant of Route 4
[(1S,2S,3R,4S,9R,10R,13R,16R,19R)-3-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-2-yl] butanoate
Reactant of Route 5
Reactant of Route 5
[(1S,2S,3R,4S,9R,10R,13R,16R,19R)-3-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-2-yl] butanoate
Reactant of Route 6
Reactant of Route 6
[(1S,2S,3R,4S,9R,10R,13R,16R,19R)-3-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-2-yl] butanoate

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